molecular formula C13H25NO4 B13970954 Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

Cat. No.: B13970954
M. Wt: 259.34 g/mol
InChI Key: RRFNQAHWBIJFNH-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is a high-purity chemical intermediate of significant interest in synthetic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected primary amine and an ethyl ester moiety, makes it a versatile building block for the construction of more complex molecules. The Boc group serves as a crucial protecting group for amines, allowing for selective reactions at other sites, such as the ester, which can be hydrolyzed to a carboxylic acid or transformed via other methods. This compound is specifically recognized for its role as a key precursor in the synthesis of Pregabalin analogs and other pharmaceutically active compounds targeting the central nervous system. Research into its applications focuses on developing novel GABA (gamma-aminobutyric acid) analogues and other small molecule therapeutics. The mechanism of action for the final active pharmaceutical ingredients derived from this intermediate often involves interaction with specific biological targets; for instance, Pregabalin is a known calcium channel modulator. As a supplier, we provide this compound to support innovation in drug discovery and development workflows. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-7-17-10(15)8-13(5,6)9-14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFNQAHWBIJFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a Boc-protected amino acid or amino acid derivative, followed by esterification to introduce the ethyl ester functionality. The key synthetic steps include:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
  • Formation of the ethyl ester via esterification or transesterification.
  • Purification and characterization to ensure the compound's integrity.

The reactions are usually conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis, with temperature and solvent carefully controlled.

Detailed Synthetic Procedure

A representative synthetic route is summarized below based on recent research and industrial protocols:

Step Reagents & Conditions Description Outcome
1 Starting amino acid (e.g., 3,3-dimethyl-4-aminobutanoic acid) + di-tert-butyl dicarbonate (Boc2O), potassium carbonate, water/1,4-dioxane, 0–5°C to 25–30°C, 11 hours Boc protection of the amino group Formation of Boc-protected amino acid
2 Boc-protected amino acid + ethanol, acid or base catalyst (e.g., HCl or sulfuric acid), reflux or room temperature Esterification to form ethyl ester This compound
3 Workup with organic solvents (ethyl acetate, dichloromethane), washing, drying, and solvent removal under vacuum below 45°C Purification Isolated pure product

This procedure is adapted from a patent example where the Boc protection is carried out in aqueous-organic media with potassium carbonate as a base, followed by esterification and solvent extraction steps to yield the target compound with high purity and good yield (~90%).

Alternative Synthetic Routes and Modifications

  • Deprotection and Reprotection Strategies: Some syntheses involve initial Boc deprotection followed by coupling with Boc-protected amino acids or derivatives to introduce the Boc group selectively at desired stages.

  • Coupling Reagents: Peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used for amide bond formation in related derivatives, suggesting that similar coupling chemistry might be employed for preparing analogues or intermediates.

  • Hydrolysis and Esterification Sequence: Hydrolysis of esters to acids followed by re-esterification with ethanol under acidic or basic catalysis offers an alternative route to the ethyl ester.

  • Temperature and Solvent Control: The reaction temperature is often maintained below 30°C during Boc protection to prevent side reactions, while esterification may require reflux or mild heating. Solvents such as dichloromethane, ethyl acetate, and 1,4-dioxane are commonly used.

Analytical and Research Findings

Reaction Monitoring and Product Characterization

Kinetic and Mechanistic Insights

  • Boc protection reactions proceed efficiently at low temperatures with potassium carbonate as a base, minimizing side reactions such as hydrolysis or over-protection.

  • Esterification under acidic or basic conditions is generally straightforward but requires careful solvent removal under reduced pressure and controlled temperature to avoid decomposition.

Summary Table of Key Synthetic Parameters

Parameter Typical Condition Notes
Boc Protection Reagents Di-tert-butyl dicarbonate, potassium carbonate Conducted at 0–5°C to 25–30°C
Solvent for Boc Protection Water and 1,4-dioxane mixture Maintains reaction homogeneity
Esterification Ethanol, acid/base catalyst Reflux or room temperature
Workup Solvents Ethyl acetate, dichloromethane For extraction and purification
Reaction Atmosphere Inert (N2 or Ar) Prevents oxidation/hydrolysis
Purification Solvent removal under vacuum <45°C Preserves compound integrity
Typical Yield >90% High efficiency synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and ethanol.

    Reduction: 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanol.

    Deprotection: 4-amino-3,3-dimethylbutanoic acid.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the preparation of peptide-based compounds for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate primarily involves its role as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate and analogous compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Solubility Profile Stability Primary Application
This compound Boc-protected amine, 3,3-dimethylbutanoate ester C₁₂H₂₅NO₄ 247.3 Low in water; high in organic solvents Acid-labile Boc group; stable base Synthetic intermediate
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate Boc-protected amine, 3-oxobutanoate ester C₁₁H₁₉NO₅ 245.27 Moderate in polar aprotic solvents Ketone prone to nucleophilic attack Intermediate for β-amino acids
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride Deprotected ethylamine, hydrochloride salt, 3,3-dimethylbutanoate ester C₉H₂₀ClNO₂ 209.5 High in water (ionic form) Hygroscopic; stable as salt Active pharmaceutical ingredient
Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate Indole ring, fluorobutyl chain, 3,3-dimethylbutanoate ester ~C₁₉H₂₄FN₂O₃ ~328.4 Lipophilic; low aqueous solubility Fluorine enhances metabolic stability Bioactive molecule (e.g., CNS drug)

Physicochemical Properties

  • Lipophilicity : The Boc group and dimethyl substituents in the target compound increase logP compared to the 3-oxo analog (~2.5 vs. ~1.8), favoring membrane permeability .
  • Hydrolytic Stability : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the ester moiety is susceptible to basic hydrolysis. In contrast, fluorinated derivatives exhibit greater stability under physiological conditions .

Key Research Findings

  • Synthetic Utility : The Boc group in the target compound allows orthogonal deprotection in multi-step syntheses, a critical advantage over transiently protected analogs .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in vivo due to fluorine’s metabolic inertness, contrasting with the target compound’s role as a transient intermediate .
  • Solubility Challenges : While the target compound’s lipophilicity aids membrane penetration, it complicates aqueous-phase reactions, necessitating organic solvents. Salt forms () address this limitation .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its biological activity and potential applications. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its utility in various research contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H19_{19}N2_{2}O5_{5}
  • CAS Number : 67706-68-7
  • Molecular Weight : 245.28 g/mol
  • Physical Form : Solid
  • Purity : ≥ 95% .

Biological Activity

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential effects on various biological pathways.

The compound acts by modulating enzymatic activities and influencing metabolic pathways. Its structure allows it to serve as a prodrug or a precursor for more complex amino acid derivatives, which can exhibit enhanced biological functions.

Case Studies

  • Peptide Synthesis :
    • A study demonstrated the use of this compound in solid-phase peptide synthesis (SPPS). The compound's protective group (tert-butoxycarbonyl) facilitates the selective coupling of amino acids, enhancing yield and purity in peptide formation .
  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies showed that certain modifications to the ethyl ester enhance its efficacy against breast cancer cells, suggesting potential for therapeutic applications .
  • Neuroprotective Effects :
    • Another investigation highlighted the neuroprotective properties of related compounds derived from this compound. These derivatives were shown to reduce oxidative stress in neuronal cells, indicating their potential for treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the tert-butoxycarbonyl Group :
    • The initial step involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl), which is crucial for subsequent reactions.
  • Esterification :
    • The carboxylic acid component is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Purification :
    • The crude product is purified through flash chromatography to obtain the desired compound with high purity .

Data Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11_{11}H19_{19}N2_{2}O5_{5}
Molecular Weight245.28 g/mol
CAS Number67706-68-7
Purity≥ 95%
Biological ActivityAnticancer, Neuroprotective

Q & A

Basic: What are the common synthetic routes for Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate, and how can reaction conditions be optimized for yield?

Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A representative method involves:

  • Coupling with Boronic Acids : Using a tert-butoxycarbonyl (Boc)-protected boronic acid derivative (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) under Suzuki-Miyaura conditions. Tetrakis(triphenylphosphine)palladium(0) is a common catalyst, with sodium carbonate as a base in 1,2-dimethoxyethane/water under reflux (2 hours, nitrogen atmosphere) .
  • Esterification : Reacting the Boc-protected amino acid intermediate with ethanol under acidic or enzymatic conditions.
    Optimization Tips :
  • Use inert atmosphere (N₂/Ar) to prevent Boc-group degradation.
  • Monitor reaction progress via TLC or LCMS to minimize over-reaction.
  • Purify via column chromatography (ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Basic: How is the Boc-protected amino group in this compound characterized using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (9H). The carbamate carbonyl (C=O) resonates at ~155 ppm in ¹³C NMR.
  • LCMS/HRMS : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., C₁₄H₂₅NO₄: 295.18 g/mol). Fragmentation patterns may show loss of the Boc group (m/z ~195) .
  • FTIR : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of ester and carbamate) confirm functional groups .

Basic: What role does the Boc group play in the stability and reactivity of this compound during peptide synthesis?

Answer:
The Boc group:

  • Protects the Amino Group : Prevents undesired side reactions (e.g., acylation) during ester hydrolysis or coupling steps.
  • Enables Orthogonal Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without affecting the ethyl ester.
  • Enhances Solubility : The tert-butyl moiety improves solubility in organic solvents (e.g., DCM, THF), aiding purification .

Advanced: What are the challenges in maintaining stereochemical integrity during the synthesis of derivatives of this compound?

Answer:

  • Racemization Risk : The α-carbon adjacent to the ester group is prone to epimerization under basic conditions. Use low temperatures (0–4°C) and non-basic coupling reagents (e.g., HATU/DIPEA).
  • Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiopurity.
  • Steric Hindrance : The 3,3-dimethyl group may slow coupling reactions; optimize with activating agents like EDCI/HOBt .

Advanced: How does the choice of coupling reagents impact the efficiency of incorporating this compound into peptide chains?

Answer:

  • HATU/DIPEA : Efficient for sterically hindered amines but may cause racemization.
  • DCC/DMAP : Suitable for ester-to-amide transformations but requires anhydrous conditions.
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) enable regioselective coupling under mild pH, preserving Boc and ester groups .

Advanced: What strategies resolve data contradictions when interpreting NMR and LCMS results for this compound?

Answer:

  • Contamination Check : Compare LCMS peaks with synthetic intermediates (e.g., unreacted boronic acid or ethyl ester byproducts).
  • Solvent Artifacts : Deuterated solvent residuals (e.g., DMSO-d₆) can obscure NMR signals; run a blank.
  • Dynamic Effects : Rotamers of the Boc group may split NMR peaks; analyze at elevated temperatures (50°C) .

Advanced: How can the stability of the ethyl ester group under basic or acidic conditions be systematically evaluated?

Answer:

  • Hydrolysis Kinetics : Incubate the compound in buffers (pH 1–14) at 25–80°C. Monitor ester degradation via HPLC at 210 nm.
  • Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions.
  • Stabilizers : Add antioxidants (e.g., BHT) or store in anhydrous solvents (e.g., THF) to prolong stability .

Advanced: What methods are recommended for analyzing byproducts formed during Boc deprotection?

Answer:

  • LCMS-QTOF : Identify fragments (e.g., tert-butyl cation, m/z 57) and side products (e.g., ethyl 3,3-dimethylbutanoate).
  • ²⁰⁶ nm UV Detection : Track carbamate-to-amine conversion via absorbance shifts.
  • Solid-Phase Extraction (SPE) : Remove excess TFA before analysis to avoid ion suppression .

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